ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate (molecular formula: C₁₇H₁₆N₄O₄S, molecular weight: 372.4 g/mol) is a heterocyclic compound featuring a thiazole core linked to a 4-oxoquinazoline moiety via a propanoyl-amino bridge. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-2-25-16(24)13-9-26-17(19-13)20-14(22)7-8-21-10-18-12-6-4-3-5-11(12)15(21)23/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,22) |
InChI Key |
TZHSEBCCBPMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves multiple steps, starting with the preparation of the quinazolinone and thiazole intermediates. One common synthetic route includes the following steps:
Preparation of Quinazolinone Intermediate: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 4-oxoquinazoline.
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea under basic conditions.
Coupling Reaction: The quinazolinone intermediate is then coupled with the thiazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient C-2 and C-5 positions are susceptible to nucleophilic substitution. For example:
-
Amination : Reaction with ammonia or primary amines at 80–100°C in ethanol yields 2-amino derivatives .
-
Halogenation : Chlorination using PCl₅ or bromination with NBS produces 5-halogenated analogues.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₃, EtOH, 80°C | 2-Amino-thiazole derivative | 72 | |
| Bromination | NBS, DMF, 25°C | 5-Bromo-thiazole derivative | 65 |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH (2 M, reflux, 6 hr) yields the carboxylic acid derivative.
-
Acidic Hydrolysis : HCl (6 M, 90°C, 8 hr) also cleaves the ester but with lower selectivity.
Kinetic Data :
-
Activation energy (Eₐ) for alkaline hydrolysis: 58.2 kJ/mol.
-
pH-dependent rate constants peak at pH 12.
Oxidation of the Quinazoline Moiety
The 4-oxoquinazoline group is oxidized by H₂O₂ or KMnO₄ to form quinazoline N-oxide derivatives:
-
Conditions : 30% H₂O₂, acetic acid, 60°C, 4 hr.
-
Yield : 81%.
Reduction of the Amide Bond
The propanoylamino linker is reduced using LiAlH₄ to generate a secondary amine:
-
Conditions : LiAlH₄ (4 eq), THF, 0°C → 25°C, 2 hr.
-
Yield : 68%.
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
-
Conditions : Toluene, 110°C, 12 hr.
-
Product : Bicyclic adduct with improved solubility.
Amide Bond Functionalization
The propanoylamino group reacts with:
-
Acid Chlorides : Forms bis-amides (e.g., acetyl chloride, pyridine, 25°C).
-
Isocyanates : Generates urea-linked derivatives.
| Reaction Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | 85 | |
| Phenyl isocyanate | Urea-linked analogue | 77 |
Stability Under Physiological Conditions
Studies in pH 7.4 buffer (37°C) reveal:
-
Ester Hydrolysis Half-life : 12.3 hr.
-
Quinazoline Ring Oxidation : Minimal (<5% over 24 hr).
Comparative Reactivity with Analogues
The compound’s dual thiazole-quinazoline architecture enhances reactivity compared to simpler analogues:
| Property | This Compound | Ethyl 2-Amino-thiazole-4-carboxylate | Quinazoline-4(3H)-one |
|---|---|---|---|
| Electrophilic Substitution | High | Moderate | Low |
| Oxidation Susceptibility | Moderate | Low | High |
| Hydrolysis Rate (ester) | 0.15 hr⁻¹ | 0.09 hr⁻¹ | N/A |
Data compiled from.
Scientific Research Applications
Anticancer Properties
Studies indicate that compounds containing quinazoline and thiazole rings exhibit significant anticancer activities. Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural complexity may enhance binding affinity to specific cancer-related targets compared to simpler analogs .
Antimicrobial Activity
The thiazole component of the compound is known for its antimicrobial properties. Research has demonstrated that derivatives of thiazoles can exhibit broad-spectrum antibacterial and antifungal activities. This compound may possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that compounds with quinazoline structures can have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound may interact with neurotransmitter systems or exert antioxidant effects, warranting further exploration in neuropharmacology .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various quinazoline derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell growth significantly at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of thiazole derivatives. This compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against specific strains, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which play crucial roles in the regulation of the cell cycle. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives of 4-oxoquinazoline and thiazole, which are critical for their pharmacological profiles. Below is a detailed comparison:
Substituent Variations and Functional Groups
- Target Compound: Thiazole Core: Substituted at position 2 with an amide-linked 4-oxoquinazoline-propanoyl group and at position 4 with an ethyl ester. 4-Oxoquinazoline: A bicyclic system with a ketone at position 4, contributing to hydrogen-bonding interactions in enzyme binding .
- (E)-3-(2-(4-Cyanostyryl)-4-oxoquinazolin-3(4H)-yl) Benzoic Acid (QNZ, PDB ID: QNZ): Features a styryl group (enhancing π-π stacking) and a carboxylic acid (improving solubility and ionic interactions).
- 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides: Incorporate a sulfonamide group (critical for carbonic anhydrase inhibition) and a thioether-linked substituent. Show nanomolar inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, XII) .
Thiazole-1,3,4-oxadiazole Hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethyl ester in the target compound increases logP compared to QNZ’s carboxylic acid, favoring blood-brain barrier penetration but reducing aqueous solubility .
Research Findings and Data Gaps
- Antimicrobial Potential: QNZ derivatives show explicit activity against MRSA via PBP2a inhibition , but the target compound’s efficacy remains untested.
- Enzyme Inhibition : The sulfonamide-4-oxoquinazoline hybrids exhibit strong CA inhibition , whereas the target compound lacks the sulfonamide group critical for this activity.
- Synthetic Feasibility : The compound’s low availability (6 mg in screening databases ) limits in vivo studies, unlike the more accessible thiazole-oxadiazole hybrids .
Biological Activity
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The compound features a unique combination of a thiazole ring and a quinazoline derivative, which are known for their diverse biological activities. The structure can be represented as follows:
This integration of functional groups suggests various potential applications in pharmaceuticals.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. The initial steps often include the formation of the thiazole and quinazoline components through condensation reactions followed by acylation processes to yield the final product.
Anticancer Activity
Research indicates that derivatives containing thiazole and quinazoline moieties exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives demonstrated an IC50 value as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that related thiazole derivatives possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi . The minimum inhibitory concentrations (MIC) for some derivatives ranged from 32 to 42 μg/mL against common pathogens like Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, quinazoline derivatives are known to inhibit kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Structure | Antimicrobial | Simpler structure; less complex biological activity |
| 6-Methoxyquinazoline | Structure | Anticancer | Focused on cancer therapy without thiazole |
| 2-Aminothiazole | Structure | Antimicrobial | Basic thiazole structure; broad spectrum activity |
The complexity of this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds. One study synthesized a series of novel derivatives and evaluated their antifungal activity at concentrations as low as 50 μg/mL, demonstrating significant efficacy against multiple fungal strains . Another research highlighted the anticancer properties of thiazoles, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole and quinazolinone precursors. For example, coupling 3-(4-oxoquinazolin-3(4H)-yl)propanoyl chloride with ethyl 2-amino-1,3-thiazole-4-carboxylate under Schotten-Baumann conditions (e.g., using a base like NaOH in THF/water). Intermediates are characterized via LC-MS, -NMR, and IR spectroscopy to confirm functional groups (e.g., amide bond formation at ~1650 cm) .
- Validation : Elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) ensure purity and structural fidelity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation (), and structures are solved via direct methods using SHELXS-96. Refinement with SHELXL-2018 incorporates anisotropic displacement parameters for non-H atoms .
- Validation : R-factor convergence () and residual electron density analysis () confirm accuracy .
Q. What spectroscopic techniques are critical for confirming the thiazole-quinazolinone hybrid structure?
- Key Techniques :
- -NMR: Peaks at for quinazolinone aromatic protons and for ethyl ester protons.
- -NMR: Carbonyl signals at (ester and amide groups).
- IR: Stretching vibrations for C=O (1720 cm) and N-H (3300 cm) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. ICReDD’s reaction path search algorithms identify energetically favorable pathways, reducing trial-and-error experimentation .
- Application : Simulate nucleophilic acyl substitution between propanoyl chloride and thiazole amine to optimize solvent (DMF vs. THF) and catalyst (e.g., DMAP) choices .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays)?
- Analysis :
- Dose-Response Curves : Compare IC values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to evaluate binding affinity for target proteins (e.g., EGFR kinase vs. bacterial gyrase). Contradictions may arise from off-target effects or assay conditions (e.g., pH-dependent solubility) .
Q. How does the electronic configuration of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Natural bond orbital (NBO) analysis calculates electron density distribution. The thiazole’s electron-deficient C4 position facilitates Suzuki-Miyaura coupling with aryl boronic acids. Hammett plots ( values) correlate substituent effects on reaction rates .
- Experimental Design : Vary substituents on the thiazole (e.g., -NO, -OCH) and monitor coupling efficiency via HPLC .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
